C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O
Overview
Description
. This compound is a derivative of cyclam, a macrocyclic ligand known for its ability to form stable complexes with metal ions. The addition of carboxylic acid groups enhances its chelating properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with chloroacetic acid under basic conditions to introduce the carboxylic acid functionality . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification is typically achieved through crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups results in carboxylates, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O involves its ability to chelate metal ions. The carboxylic acid groups and nitrogen atoms in the cyclam ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparison with Similar Compounds
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is unique due to its enhanced chelating properties compared to other cyclam derivatives. Similar compounds include:
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Lacks the carboxylic acid groups, resulting in lower chelating efficiency.
1,4,8,11-Tetraazacyclotetradecane-5,7-dicarboxylic acid: Contains additional carboxylic acid groups, which may alter its binding properties and applications.
Properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGYKYEOIJUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCC(CNCCNC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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